2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[2,1-b][1,3]thiazole moiety, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that compounds with similar structures can undergo oxidative metabolism to yield glutathione conjugates, which is consistent with their bioactivation to reactive species . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that compounds with similar structures can undergo oxidative metabolism to yield glutathione conjugates . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various solvents like dichloromethane, ethanol, and acetonitrile. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with different functional groups.
Scientific Research Applications
2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Biology: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Thiazole-containing compounds: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Pyridine carboxamides: These compounds are important in medicinal chemistry for their potential as drug candidates.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and applications.
Properties
IUPAC Name |
2-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-4-6-13(7-5-12)21-17(24)14-3-2-8-20-16(14)19/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMYGPMMLANAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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